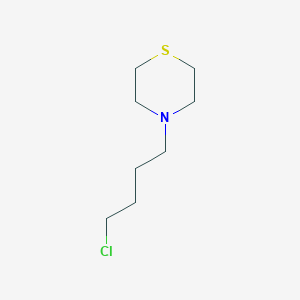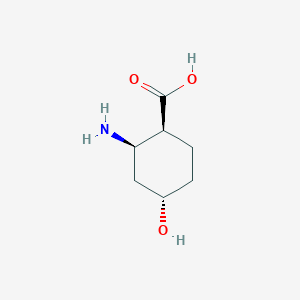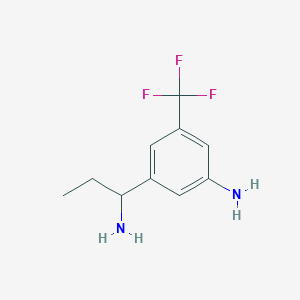
4-(4-Chlorobutyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobutyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, where a chlorobutyl group is attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as photochemical thiol-ene cyclization can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-(4-Chlorobutyl)thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
科学的研究の応用
4-(4-Chlorobutyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of 4-(4-Chlorobutyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the thiomorpholine ring can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Thiomorpholine: A parent compound with similar structural features but without the chlorobutyl group.
4-Chlorobutylmorpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.
特性
分子式 |
C8H16ClNS |
|---|---|
分子量 |
193.74 g/mol |
IUPAC名 |
4-(4-chlorobutyl)thiomorpholine |
InChI |
InChI=1S/C8H16ClNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
InChIキー |
SCZRYCBITNIPLL-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)

![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)



